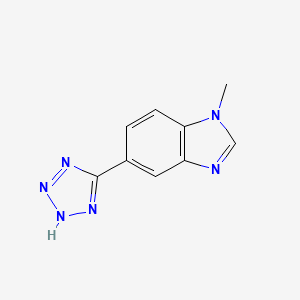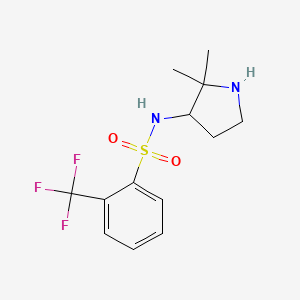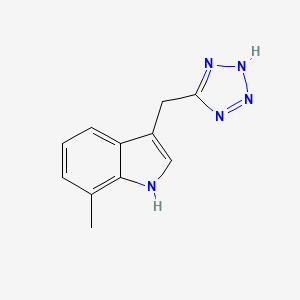![molecular formula C6H7ClN6 B6975255 5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B6975255.png)
5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole is a heterocyclic compound that features both imidazole and tetrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and tetrazole moieties in a single molecule provides unique chemical properties that can be exploited for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole typically involves the following steps:
Formation of 5-chloro-1-methylimidazole: This can be achieved by reacting 1-methylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Tetrazole Formation: The final step involves the formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the imidazole ring .
Wissenschaftliche Forschungsanwendungen
5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including catalysts and sensors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1-methylimidazole: Shares the imidazole ring but lacks the tetrazole moiety.
1-methylimidazole: Lacks both the chlorine atom and the tetrazole ring.
Tetrazole: Contains only the tetrazole ring without the imidazole moiety.
Uniqueness
The uniqueness of 5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN6/c1-13-4(7)3-8-6(13)2-5-9-11-12-10-5/h3H,2H2,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMOWUBJXNLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B6975179.png)
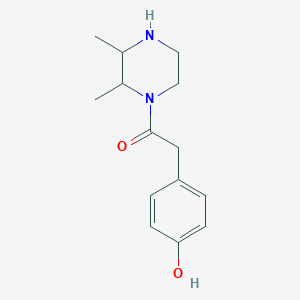
![1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B6975192.png)
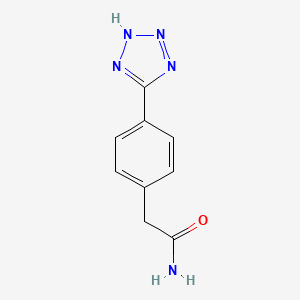
![[5-[[(2,2-Difluorocyclopentyl)methylamino]methyl]furan-2-yl]methanol](/img/structure/B6975204.png)
![1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole](/img/structure/B6975214.png)
![5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole](/img/structure/B6975222.png)
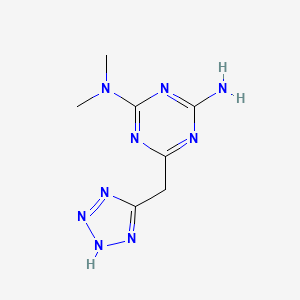
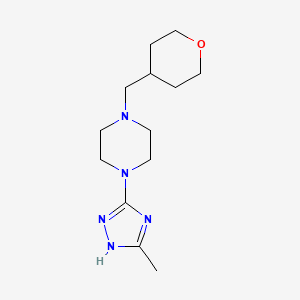
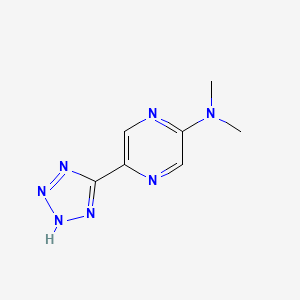
![3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6975251.png)
